molecular formula C9H6Br2ClN3 B2837875 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole CAS No. 919259-59-9

3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B2837875
CAS No.: 919259-59-9
M. Wt: 351.43
InChI Key: KCOYPEXFESQGOT-UHFFFAOYSA-N
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Description

The compound 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole belongs to the 1,2,4-triazole family, a heterocyclic scaffold widely exploited in medicinal and agrochemical research due to its versatile hydrogen-bonding capacity and structural adaptability . The core structure features a 1,2,4-triazole ring substituted with bromine atoms at positions 3 and 5, and a 4-chlorobenzyl group at position 1. This substitution pattern enhances electronic and steric properties, making it a candidate for kinase inhibition, antimicrobial activity, or pesticidal applications .

Properties

IUPAC Name

3,5-dibromo-1-[(4-chlorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-1-3-7(12)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOYPEXFESQGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole typically involves the following steps:

Chemical Reactions Analysis

3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Scientific Research Applications

Agricultural Applications

One of the primary applications of 3,5-dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole is in agriculture as a fungicide. Triazole derivatives are well-known for their antifungal properties, making them effective in controlling fungal diseases in crops.

Case Studies:

  • Fungal Resistance : Research indicates that triazole compounds can inhibit the growth of various fungal pathogens affecting crops such as wheat and barley. For instance, studies have shown that compounds similar to this compound exhibit significant activity against Fusarium species, which are notorious for causing crop failures.
  • Application Rates : Field trials have demonstrated that applying this compound at specific concentrations can lead to reduced disease incidence and improved crop yield. Optimal application rates are typically determined through extensive agronomic research to balance efficacy and environmental safety.

Pharmaceutical Applications

In the pharmaceutical industry, this compound exhibits potential as an antibacterial and anti-inflammatory agent.

Case Studies:

  • Antimicrobial Activity : Studies have reported that triazole derivatives possess broad-spectrum antimicrobial activity. For example, compounds structurally related to this compound have been tested against various bacterial strains and shown promising results .
  • Inflammation Reduction : In vitro studies suggest that this compound may reduce inflammation markers in cellular models. The mechanism is thought to involve modulation of specific signaling pathways associated with inflammatory responses.

Materials Science Applications

In materials science, this compound can be utilized in the development of advanced materials due to its unique electronic properties.

Case Studies:

  • Polymer Additives : The compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation during processing .
  • Conductive Materials : Research indicates that triazole derivatives can be used in the synthesis of conductive polymers. These materials have applications in electronic devices where conductivity is essential.

Summary Table of Applications

Application AreaSpecific UseNotable Findings
AgricultureFungicide for crop protectionEffective against Fusarium species
PharmaceuticalsAntimicrobial and anti-inflammatory agentPromising results against bacterial strains
Materials SciencePolymer additiveEnhances thermal stability
Conductive materialsUseful in electronic device applications

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzyl Derivatives

Variations in the benzyl substituent significantly alter physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Properties/Inferences
3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole 320424-28-0 C₉H₆Br₂FN₃ 334.97 4-Fluorobenzyl Increased metabolic stability vs. Cl
3,5-Dibromo-1-([(4-chlorophenyl)sulfonyl]methyl)-1H-1,2,4-triazole 320424-30-4 C₉H₆Br₂ClN₃O₂S 415.49 4-Chlorophenylsulfonylmethyl Enhanced polarity; potential solubility issues
3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole 1240572-43-3 C₉H₅Br₂F₂N₃ 352.96 2,5-Difluorobenzyl Steric hindrance; altered target selectivity
3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole 1240580-09-9 C₉H₅Br₂F₂N₃ 352.96 2,4-Difluorobenzyl Improved kinase inhibition (inferred)
3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole 1240580-01-1 C₁₁H₁₁Br₂N₃ 345.03 3-Phenylpropyl Higher lipophilicity; extended half-life

Key Observations :

  • Halogen Effects : Fluorine analogs (e.g., 4-fluorobenzyl) exhibit higher metabolic stability due to C-F bond strength, whereas chlorine enhances lipophilicity and may improve membrane penetration .
  • Sulfonyl vs.
  • Substitution Patterns : Difluorophenyl groups (2,5- or 2,4-) introduce steric and electronic variations, which could modulate binding to kinase hinge regions .

Functional Group Modifications

Triazole Core Modifications
  • Imidazole Hybrids : Compounds like 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole () replace bromine with bulky imidazolyl groups, reducing steric accessibility but enabling multi-target interactions .
  • Benzoxazole Derivatives : Analogs such as 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () introduce fused heterocycles, broadening biological activity spectra (e.g., antifungal, herbicidal) .

Biological Activity

3,5-Dibromo-1-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Information

  • IUPAC Name: this compound
  • CAS Number: 17186054
  • Molecular Formula: C9H6Br2ClN3
  • Molar Mass: 415.49 g/mol
  • Density: 2.12 g/cm³ (predicted)
  • Boiling Point: 593.1 °C (predicted)
  • pKa: -3.26 (predicted)

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of antimicrobial properties. Specifically, this compound has been shown to possess significant antibacterial and antifungal activities.

Case Study: Antibacterial Properties
A study evaluated the antibacterial efficacy of various triazole derivatives against standard strains of bacteria such as Escherichia coli and Staphylococcus aureus. The agar disc-diffusion method was employed to measure the inhibition zones. Results indicated that the compound exhibited substantial antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ceftriaxone .

CompoundBacteria TestedMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli820
S. aureus822
CeftriaxoneE. coli825
S. aureus828

Antifungal Activity

The compound also demonstrates antifungal properties against various fungal strains. In vitro studies have shown that it effectively inhibits the growth of fungi such as Candida albicans, with IC50 values indicating potent antifungal activity .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key enzymes in microbial cells. For instance:

  • Inhibition of DNA Gyrase: The compound has been shown to inhibit DNA gyrase activity, which is crucial for bacterial DNA replication .
  • Disruption of Cell Membrane Integrity: It may also disrupt cell membrane integrity in fungi and bacteria, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications on the phenyl ring or changes in halogen substituents can significantly impact their potency and selectivity against various pathogens.

Research Findings
A comparative study highlighted that introducing bromine at specific positions on the triazole ring enhances antibacterial activity while maintaining low toxicity profiles .

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